molecular formula C9H14FNO2 B14698472 Ethyl 2-cyano-2-fluoro-3-methylpentanoate CAS No. 18283-27-7

Ethyl 2-cyano-2-fluoro-3-methylpentanoate

Cat. No.: B14698472
CAS No.: 18283-27-7
M. Wt: 187.21 g/mol
InChI Key: UPAFNFMDWWFPHD-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-fluoro-3-methylpentanoate is an organic compound with the molecular formula C9H14FNO2 It is characterized by the presence of a cyano group, a fluoro group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-fluoro-3-methylpentanoate typically involves the reaction of ethyl 2-cyano-3-methylpentanoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: Ethyl 2-cyano-3-methylpentanoic acid.

    Reduction: Ethyl 2-amino-2-fluoro-3-methylpentanoate.

Scientific Research Applications

Ethyl 2-cyano-2-fluoro-3-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-methylpentanoate: Lacks the fluoro group, resulting in different chemical properties.

    Ethyl 2-fluoro-3-methylpentanoate:

    Ethyl 2-cyano-2-fluoro-3-methylbutanoate: Similar structure but with a different carbon chain length.

Uniqueness

Ethyl 2-cyano-2-fluoro-3-methylpentanoate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

18283-27-7

Molecular Formula

C9H14FNO2

Molecular Weight

187.21 g/mol

IUPAC Name

ethyl 2-cyano-2-fluoro-3-methylpentanoate

InChI

InChI=1S/C9H14FNO2/c1-4-7(3)9(10,6-11)8(12)13-5-2/h7H,4-5H2,1-3H3

InChI Key

UPAFNFMDWWFPHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C#N)(C(=O)OCC)F

Origin of Product

United States

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